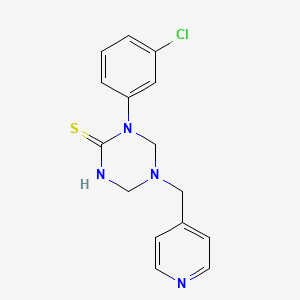
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-4-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-4-CHLORO-1-BENZENESULFONAMIDE is a synthetic organic compound characterized by its complex molecular structure It contains a pyrazole ring substituted with a benzyl group and a chlorine atom, as well as a benzenesulfonamide moiety with a chlorine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-4-CHLORO-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.
Chlorination: The benzylated pyrazole is chlorinated using thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The chlorinated pyrazole is reacted with benzenesulfonyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-4-CHLORO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Derivatives with different substituents replacing the chlorine atoms.
Oxidation: Oxidized forms of the pyrazole or benzenesulfonamide moieties.
Reduction: Reduced forms of the pyrazole or benzenesulfonamide moieties.
Hydrolysis: Products with cleaved sulfonamide groups.
Scientific Research Applications
N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-4-CHLORO-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-4-CHLORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide
- N~1~-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-4-chlorobenzenesulfonamide
Uniqueness
N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-4-CHLORO-1-BENZENESULFONAMIDE is unique due to its specific combination of a pyrazole ring with a benzyl group and a chlorinated benzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C16H13Cl2N3O2S |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
N-(1-benzyl-4-chloropyrazol-3-yl)-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C16H13Cl2N3O2S/c17-13-6-8-14(9-7-13)24(22,23)20-16-15(18)11-21(19-16)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,20) |
InChI Key |
FNIDKGJBFLYNAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10944736.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzenesulfonamide](/img/structure/B10944743.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]furan-2-carboxamide](/img/structure/B10944749.png)
![(5E)-5-({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10944755.png)
![3-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944756.png)
![N-(4-sulfamoylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944766.png)
![2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B10944768.png)
![1-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thiourea](/img/structure/B10944769.png)

![2-iodo-N-({5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}carbamothioyl)benzamide](/img/structure/B10944779.png)
![1-cyclohexyl-3-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B10944786.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10944794.png)
![7-[Chloro(difluoro)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10944801.png)
![3,5-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-sulfonamide](/img/structure/B10944808.png)
